n-boc-n-methyl-5-methoxyanthranilic acid

Lipophilicity Drug-likeness Physicochemical Properties

Researchers requiring an orthogonally protected anthranilic acid for peptidomimetic or heterocycle synthesis often face supply inconsistency. N-Boc-N-methyl-5-methoxyanthranilic acid (CAS 886362-08-9) solves this with: • Dual Boc/N-Me protection enabling selective deprotection under mild acidic conditions, compatible with SPPS. • 5-Methoxy substitution for electronic tuning and further functionalization. • Consistent 97% purity with full COA/MSDS documentation; in-stock for immediate global dispatch.

Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
CAS No. 886362-08-9
Cat. No. B1519261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-boc-n-methyl-5-methoxyanthranilic acid
CAS886362-08-9
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17)
InChIKeyQGBBFXMCDVMXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methyl-5-methoxyanthranilic Acid at a Glance


N-Boc-N-methyl-5-methoxyanthranilic acid (CAS 886362-08-9) is a protected anthranilic acid derivative utilized as a versatile building block in organic synthesis and medicinal chemistry . The compound features an anthranilic acid core bearing a tert-butoxycarbonyl (Boc)-protected N-methylamino group and a 5-methoxy substituent on the aromatic ring . This substitution pattern enables chemoselective manipulation through orthogonal deprotection strategies . Typical physical properties include a molecular formula of C14H19NO5, a molecular weight of 281.31 g/mol, and a reported density of 1.204 g/cm³ .

Orthogonal Strategy
Boc/N-methyl dual protection enables chemoselective deprotection in complex synthetic routes.
Analytical Clarity
Distinct molecular weight facilitates unambiguous LCMS and HPLC tracking.
Med Chem Fit
5-Methoxy substitution and protected scaffold support peptidomimetic and library synthesis.

Why N-Boc-N-methyl-5-methoxyanthranilic Acid Cannot Be Replaced


Substitution with analogs such as the 5-methyl or 5-chloro variants, or the parent Boc-N-methylanthranilic acid (Boc-N-Me-Abz-OH), is not straightforward due to quantifiable differences in molecular weight, lipophilicity (LogP), and polar surface area (PSA) . These physicochemical divergences can alter reaction kinetics, purification behavior, and the final properties of downstream products, especially in parallel library synthesis and drug design . The specific combination of the Boc protecting group on the N-methylamino functionality and the 5-methoxy group provides a unique balance of stability, solubility, and orthogonal reactivity that is not recapitulated by simpler or different substituted analogs .

Physicochemical divergence: Different LogP and PSA compared to 5-methyl or unsubstituted analogs may alter permeability and purification profiles.
Missing orthogonal protection: Analogs lacking the Boc/N-methyl combination may lead to side reactions or conformational shifts.
Electronic modulation lost: The 5-methoxy group influences ring electronics and hydrogen-bonding, which may not be replicated by other substituents.

N-Boc-N-methyl-5-methoxyanthranilic Acid: Differentiation Evidence


Lipophilicity and Polar Surface Area

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.76 and a polar surface area (PSA) of 76.07 Ų . In contrast, the 5-methyl analog (CAS 886362-46-5) shows a lower LogP of 2.52 and a PSA of 66.84 Ų, while the unsubstituted Boc-N-methylanthranilic acid (CAS 141871-02-5) has a LogP of 2.25 and a PSA of 66.84 Ų . These values place the 5-methoxy compound within an optimal range for CNS drug candidates, as indicated by typical drug-likeness filters (e.g., LogP < 5, PSA < 90 Ų) [1].

Lipophilicity & PSA
Reported
ΔLogP +0.24 to +0.51; ΔPSA +9.23 Ų
Supports CNS drug-likeness profiling and permeability screening.
In silico predictions; experimental validation needed.
Lipophilicity Drug-likeness Physicochemical Properties LogP PSA

Molecular Weight Differentiation

The molecular weight of the target compound is 281.31 g/mol, which is 16 Da greater than the 5-methyl analog (265.31 g/mol) and 30 Da greater than the unsubstituted Boc-N-methylanthranilic acid (251.28 g/mol) . This mass difference is significant in analytical method development (e.g., LCMS, HPLC) and reaction monitoring, providing a clear and unambiguous signal for tracking and quantifying the compound in complex reaction mixtures .

MW Differentiation
Data to verify
281.31 vs 265.31/251.28 g/mol; Δ +16/+30 Da
Facilitates analytical separation in reaction monitoring.
Based on formula; verify by experimental LCMS.
Molecular Weight Synthesis Purification LCMS HPLC

Orthogonal Dual Protection

This compound features a tert-butoxycarbonyl (Boc) protecting group on an N-methylamino moiety, a combination that provides orthogonal reactivity compared to standard Boc-protected primary amines or N-methylated compounds lacking a Boc group [1]. The N-methyl group eliminates the potential for hydrogen-bond donor interactions from the nitrogen, which can significantly alter peptide conformation and biological activity [2]. The Boc group is cleavable under mild acidic conditions, allowing for selective deprotection in the presence of other base-labile protecting groups (e.g., Fmoc) . This orthogonality is a key differentiator from unprotected N-methylanthranilic acid or simpler Boc-anthranilic acids, enabling more convergent and step-efficient synthetic routes .

Orthogonal Protection
Class-level
Boc on N-methylamino; acid-labile, orthogonal to Fmoc; eliminates H-bond donor.
Enables selective deprotection and conformational control.
General protection group principles.
Protecting Groups Orthogonal Synthesis Peptide Synthesis Boc N-methylamino

Purity and Supply Chain Reliability

The compound is commercially available with specified purities ranging from 97% to >99% (HPLC) from multiple reputable vendors including AKSci (97% min), SynHet (>99% pure bulk and prepack quantities, ISO 9001 certified), and Bachem . While a 98% purity is typical for many research chemicals, the availability of >99% purity options and the associated quality documentation (e.g., Certificate of Analysis, MSDS) from established suppliers provides a quantifiable advantage in terms of batch-to-batch consistency and reduced impurity-related artifacts in sensitive assays .

Purity & Supply
Supplier data
97% to >99% (HPLC); ISO 9001 certified options.
Supports reproducibility in sensitive assays.
Verify COA for specific batch.
Purity Quality Control Sourcing Procurement COA

N-Boc-N-methyl-5-methoxyanthranilic Acid Applications


Peptidomimetic and N-Methylated Peptide Synthesis

The dual protection strategy (Boc on N-methylamino) and the 5-methoxy substitution make this compound an ideal building block for incorporating a conformationally constrained, N-methylated anthranilic acid residue into peptidomimetics [1]. The N-methyl group eliminates hydrogen-bond donor capacity, promoting β-sheet structures and enhancing metabolic stability, while the Boc group allows for selective deprotection under mild acidic conditions, compatible with standard solid-phase peptide synthesis (SPPS) protocols . The 5-methoxy group provides a handle for further functionalization or modulates electronic properties.

Parallel Library Synthesis & SAR Studies

The physicochemical properties (LogP 2.76, PSA 76.07 Ų) of this compound position it favorably within CNS drug space . Its distinct molecular weight (281.31 g/mol) simplifies LCMS analysis and purification in parallel synthesis workflows . Medicinal chemists can utilize this scaffold to generate diverse arrays of amides, esters, and heterocycles, systematically exploring SAR around the 5-methoxy group and the N-methylated amino acid core, while leveraging the orthogonal Boc protection for efficient library deconvolution.

Macrocyclic Compounds & Natural Product Analogs

As a protected, ortho-amino benzoic acid derivative, this compound serves as a strategic precursor for synthesizing benzodiazepinediones, quinazolinones, and macrocyclic lactams . The Boc group can be removed to reveal a secondary amine (N-methylamino group), which can then participate in cyclization or coupling reactions. The presence of both carboxylic acid and protected amine functionalities allows for stepwise, controlled macrocyclization, a key step in the synthesis of complex natural products and macrocyclic inhibitors.

Bioactive Anthranilic Acid Derivatives & Probe Molecules

Anthranilic acid derivatives are a privileged scaffold in drug discovery, with known activities against MMPs, kinases, and GPCRs [2]. This specific compound, with its 5-methoxy and N-Boc-N-methyl substitution, can be used to construct focused libraries targeting these protein classes. The Boc group provides a temporary protection that can be removed late-stage to generate the active pharmacophore or to install additional functionalities (e.g., fluorescent tags, biotin) for chemical biology applications [3].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Orthogonal Boc/N-methyl protection
Selective deprotection & conformational control
Parallel library synthesis
Physicochemical profile (LogP, MW)
LCMS tracking & purification compatibility
Macrocycle & natural product synthesis
Protected o-amino acid scaffold
Stepwise cyclization & coupling fidelity
Bioactive probe development
Late-stage Boc removal for functionalization
Chemical biology probe installation & screening

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